

Methods for Inducing Sterile Inflammation in Mice: Application Notes and Protocols

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These application notes provide detailed protocols and comparative data for several widely-used mouse models of sterile inflammation. Understanding these models is crucial for investigating inflammatory pathways, evaluating anti-inflammatory therapeutics, and studying the resolution of inflammation.

Peritonitis-Based Models

Peritonitis models are frequently employed to study the recruitment of leukocytes to a sterile inflammatory site. The peritoneal cavity allows for easy administration of inflammatory stimuli and subsequent collection of inflammatory exudate for cellular and cytokine analysis.

Thioglycollate-Induced Peritonitis

Thioglycollate broth is a potent elicitor of a robust and well-characterized inflammatory response, primarily driven by the recruitment of neutrophils followed by macrophages.

Experimental Protocol:

- Preparation of Thioglycollate Solution:
 - Dissolve 3g of Brewer's thioglycollate medium in 100 mL of distilled water to create a 3% (w/v) solution.

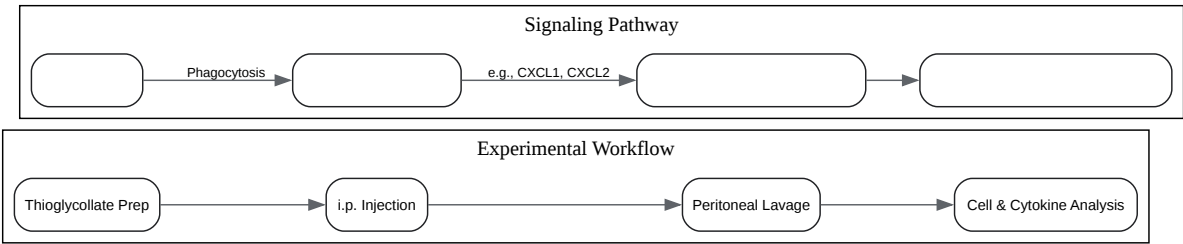
- Autoclave the solution for 15 minutes at 121°C.
- Allow the solution to age for at least one month at room temperature, protected from light. The solution should turn a brownish color, which is critical for its inflammatory properties.
[\[1\]](#)
- Induction of Peritonitis:
 - Use 8-10 week old mice (e.g., C57BL/6 or BALB/c).
 - Inject 1 mL of the aged 3% thioglycollate solution intraperitoneally (i.p.) using a 25-27 gauge needle.
- Collection of Peritoneal Exudate:
 - At desired time points (e.g., 4, 24, 48, 72 hours), euthanize the mouse via an approved method.
 - Expose the peritoneal cavity and inject 5-10 mL of ice-cold sterile phosphate-buffered saline (PBS) containing 2-5 mM EDTA.
 - Gently massage the abdomen to dislodge cells.
 - Aspirate the peritoneal lavage fluid.
- Cellular and Cytokine Analysis:
 - Determine total cell counts using a hemocytometer.
 - Perform differential cell counts (neutrophils, macrophages, lymphocytes) via flow cytometry using specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages) or by cyto-spin and staining (e.g., Diff-Quik).
 - Centrifuge the lavage fluid to pellet the cells. The supernatant can be stored at -80°C for cytokine analysis using methods like ELISA or multiplex bead arrays.

Quantitative Data Summary:

Time Point	Total Cells (x 10 ⁶)	Neutrophils (x 10 ⁶)	Macrophages (x 10 ⁶)	Key Cytokines (pg/mL in lavage)
4 hours	5.7 ± 2.1	15.3 ± 1.5	-	TNF-α, IL-6: Peak levels
12 hours	-	Significant decline	-	-
24 hours	15.0 ± 7.0	Return to baseline	Increasing	MCP-1: Elevated
48 hours	-	Near baseline	-	IFN-γ, IL-1β, TNF-α, MCP-1: Decreased from peak
72 hours	-	Near baseline	40.19 ± 1.87 (peak)	Cytokine levels generally resolving

Data are presented as mean ± SEM and are compiled from multiple sources.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
Specific cell counts and cytokine levels can vary based on mouse strain, age, and specific batch of thioglycollate.

Experimental Workflow and Signaling:



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Thioglycollate-induced peritonitis workflow and signaling.

Zymosan-Induced Peritonitis

Zymosan, a component of the yeast cell wall, induces a rapid and potent inflammatory response characterized by a significant influx of neutrophils. It is a useful model for studying Toll-like receptor (TLR) signaling and the acute inflammatory cascade.

Experimental Protocol:

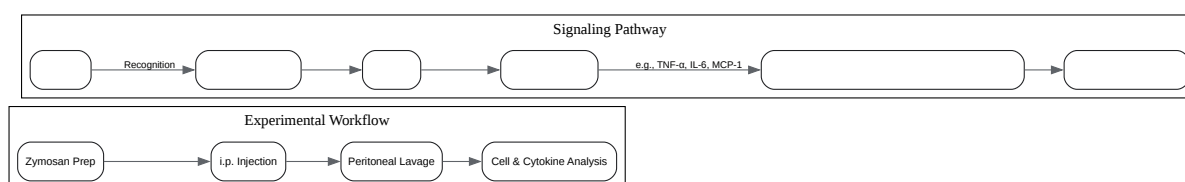
- Preparation of Zymosan Suspension:
 - Prepare a suspension of Zymosan A from *Saccharomyces cerevisiae* in sterile, endotoxin-free saline (e.g., 1 mg/mL).
 - Vortex the suspension thoroughly immediately before injection to ensure uniform delivery.
- Induction of Peritonitis:
 - Inject 0.5-1 mL of the zymosan suspension i.p. into mice. A typical dose is 0.25-1 mg per mouse.
- Collection and Analysis:
 - Follow the same procedure for peritoneal lavage, cell counting, and cytokine analysis as described for the thioglycollate model. The peak neutrophil influx is typically earlier in this model.

Quantitative Data Summary:

Time Point	Total Cells (x 10 ⁶)	Neutrophils (x 10 ⁶)	Macrophages (x 10 ⁶)	Key Cytokines (pg/mL in lavage)
4 hours	-	Peak influx	-	TNF-α, IL-6, MCP-1: Significantly elevated
6 hours	19.2 ± 2.6	Predominant cell type	-	IL-1β, IFN-γ, TNF-α, MIP-1α: Peak levels
8 hours	4-fold increase	-	-	-
16 hours	-	Declining	Increasing	-
24 hours	-	Significantly reduced	Becoming the major cell type	Cytokine levels declining
48-72 hours	-	Near baseline	Peak numbers	-

Data are presented as mean ± SEM and are compiled from multiple sources.[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) The magnitude and kinetics of the response can be dose-dependent.

Experimental Workflow and Signaling:



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Zymosan-induced peritonitis workflow and signaling.

Localized Inflammation Models

These models are useful for studying inflammation in specific tissues and are often used to assess the efficacy of topically or systemically administered anti-inflammatory agents.

Monosodium Urate (MSU) Crystal-Induced Inflammation

The injection of MSU crystals mimics the inflammatory response seen in gout, a form of inflammatory arthritis. This model is driven by the activation of the NLRP3 inflammasome and the subsequent release of IL-1 β .

Experimental Protocol (Air Pouch Model):

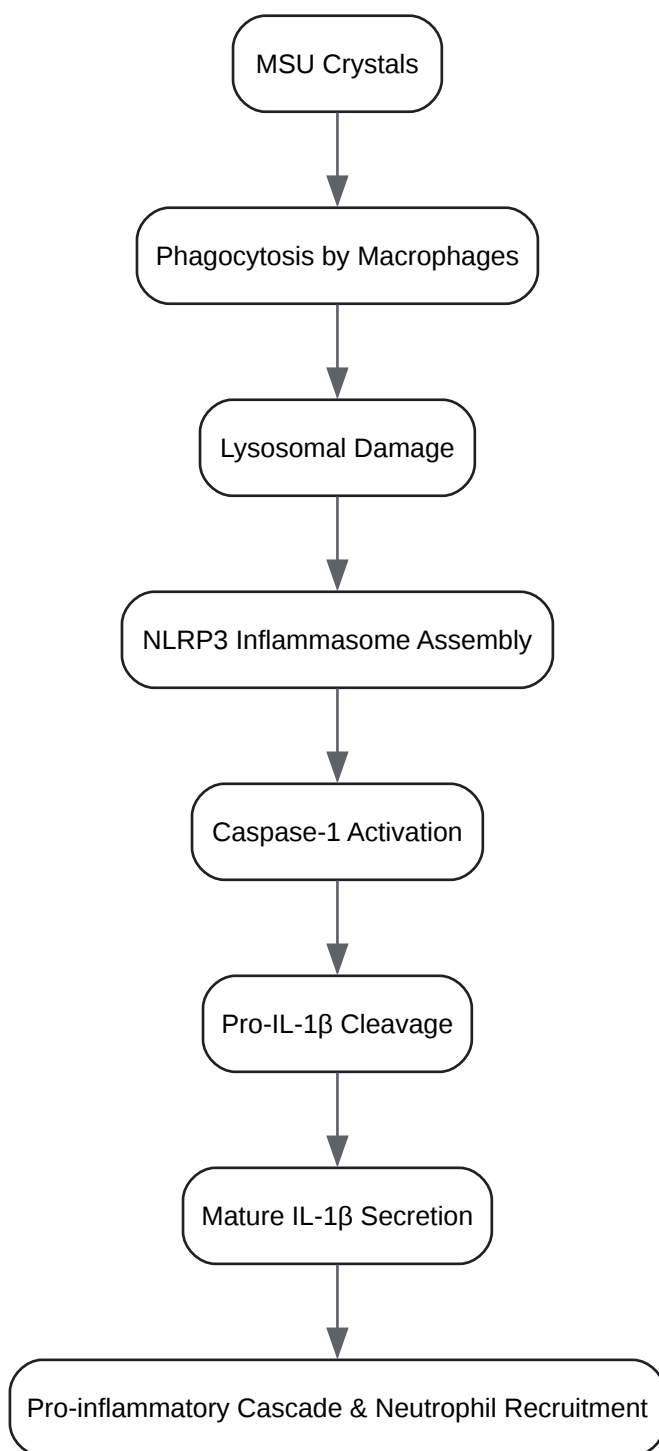
- Air Pouch Formation:
 - Inject 3 mL of sterile air subcutaneously into the dorsal region of a mouse.
 - Three days later, inject another 3 mL of sterile air into the same pouch to maintain it.
- Induction of Inflammation:
 - On day 6, inject 1 mg of sterile MSU crystals suspended in 1 mL of sterile PBS into the air pouch.
- Sample Collection and Analysis:
 - At desired time points (e.g., 3, 6, 24 hours), euthanize the mouse.
 - Inject 2-3 mL of sterile PBS into the air pouch and aspirate the lavage fluid.
 - Perform cell counts and cytokine analysis on the lavage fluid as previously described. The air pouch lining can also be excised for histological analysis.

Quantitative Data Summary:

Time Point	Total Cells (in lavage)	Neutrophils (in lavage)	Key Cytokines (in lavage)
3 hours	Increased	Predominant cell type	IL-1 β : Significantly elevated
6 hours	Peak influx	Peak numbers	IL-1 β : Peak levels
24 hours	Declining	Declining	Levels decreasing

Quantitative data for this model is often presented as fold-change over control.[\[11\]](#)[\[12\]](#) The response is characterized by a rapid and robust neutrophil infiltration.

Signaling Pathway:



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MSU crystal-induced NLRP3 inflammasome activation.

Carrageenan-Induced Paw Edema

This is a classical and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs. The inflammatory response is characterized by a biphasic edema formation.

Experimental Protocol:

- Preparation of Carrageenan Solution:
 - Prepare a 1% (w/v) solution of lambda carrageenan in sterile saline.
- Induction of Edema:
 - Inject 20-50 μ L of the 1% carrageenan solution into the sub-plantar region of the right hind paw of a mouse.
 - The contralateral (left) paw can be injected with saline as a control.
- Measurement of Paw Edema:
 - Measure the paw volume or thickness using a plethysmometer or calipers at baseline and at various time points after injection (e.g., 1, 2, 3, 4, 5, 6, and 24 hours).
 - The increase in paw volume is an indicator of edema.
- Biochemical Analysis:
 - At the end of the experiment, the paw tissue can be excised for measurement of myeloperoxidase (MPO) activity (an index of neutrophil infiltration) and cytokine levels.

Quantitative Data Summary:

Time Point	Paw Volume/Thickness	MPO Activity	Key Mediators
0-6 hours (Phase 1)	Rapid increase, peaks around 5-6 hours	Significantly elevated at 6 hours	Histamine, Serotonin, Bradykinin
24 hours (Phase 2)	May show a second peak	Maximal at 24 hours	Prostaglandins, Leukotrienes, TNF- α , IL-1 β
48-72 hours	Edema resolves	Declines to baseline	-

The biphasic nature of the edema is a key feature of this model.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Experimental Workflow:



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Carrageenan-induced paw edema experimental workflow.

Systemic and Cutaneous Inflammation Models

Lipopolysaccharide (LPS)-Induced Inflammation

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system through TLR4. Systemic administration of LPS can induce a sepsis-like syndrome, while local administration can induce localized inflammation. For sterile inflammation studies, purified LPS is used.

Experimental Protocol (Systemic Inflammation):

- LPS Preparation:
 - Dissolve purified LPS (e.g., from *E. coli*) in sterile, pyrogen-free saline.
- Induction of Inflammation:

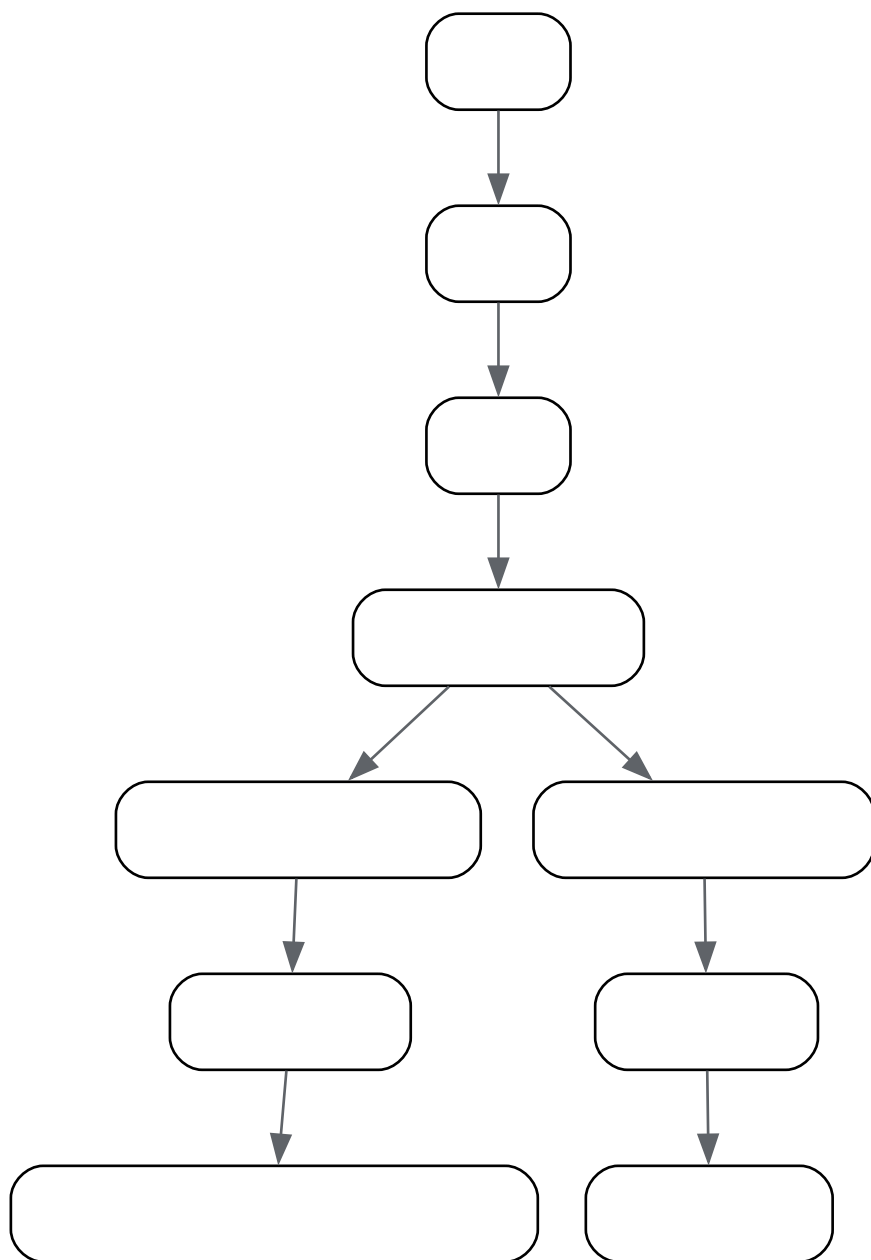
- Inject LPS i.p. at a dose ranging from 1 to 10 mg/kg body weight. The dose can be adjusted to control the severity of the inflammatory response.
- Sample Collection and Analysis:
 - At various time points (e.g., 2, 4, 8, 24 hours), blood can be collected for plasma cytokine analysis.
 - Peritoneal lavage can also be performed to assess leukocyte recruitment and local cytokine production.

Quantitative Data Summary (Systemic Model - Plasma Cytokines):

Time Point	TNF- α (pg/mL)	IL-6 (pg/mL)	IL-1 β (pg/mL)
2 hours	Peak levels	Rising	Rising
4 hours	Declining	Peak levels	Peak levels
8 hours	Near baseline	Declining	Declining
24 hours	Baseline	Baseline	Baseline

Cytokine kinetics can vary depending on the LPS dose and mouse strain.

Signaling Pathway:



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LPS-induced TLR4 signaling pathway.

Silver Nitrate-Induced Skin Inflammation

Topical application of silver nitrate can induce a sterile chemical burn and a localized inflammatory response, which is useful for studying wound healing and cutaneous inflammation.

Experimental Protocol:

- Animal Preparation:
 - Anesthetize the mouse and shave a small area of dorsal skin.
- Induction of Inflammation:
 - Apply a controlled amount of a silver nitrate solution (e.g., 10-100 µg/mL) or a silver nitrate applicator stick to the shaved skin.
- Assessment of Inflammation:
 - Visually score the site for erythema and edema at various time points.
 - At the end of the experiment, excise the affected skin for histological analysis of cellular infiltration and for measurement of cytokine levels in the tissue homogenate.

Quantitative Data Summary:

Time Point	Cellular Infiltrate	Key Cytokines in Skin
24 hours	Neutrophil infiltration	Increased TNF- α , IL-6
72 hours	Infiltration of macrophages and lymphocytes	Cytokine levels may begin to resolve
7 days	Resolution phase with evidence of tissue repair	-

The inflammatory response to silver nitrate can be dose-dependent.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Experimental Workflow:



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